1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-

Medicinal Chemistry Chemical Biology Anticancer Screening

1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-57-1) is a synthetic small molecule (C17H15N3O2, MW 293.32 g/mol) featuring a propanone backbone substituted with hydroxy, diphenyl, and a 1,2,4-triazole moiety. It is primarily described as a versatile building block for constructing more complex molecular architectures and is investigated for potential antimicrobial and anticancer properties.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 107658-57-1
Cat. No. B12661135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-
CAS107658-57-1
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3)O
InChIInChI=1S/C17H15N3O2/c21-16(14-7-3-1-4-8-14)17(22,11-20-13-18-12-19-20)15-9-5-2-6-10-15/h1-10,12-13,22H,11H2
InChIKeyAVUAAOVIRAEOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-57-1): A Diphenyl-Triazole Building Block for Specialized Synthesis and Biological Screening


1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-57-1) is a synthetic small molecule (C17H15N3O2, MW 293.32 g/mol) featuring a propanone backbone substituted with hydroxy, diphenyl, and a 1,2,4-triazole moiety . It is primarily described as a versatile building block for constructing more complex molecular architectures and is investigated for potential antimicrobial and anticancer properties . This compound belongs to a broader class of diphenyl-triazole derivatives that have been patented for anti-gestative, immunosuppressant, and anti-tumoral applications [1].

Why 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- Cannot Be Simply Substituted with In-Class Analogs


The specific spatial arrangement of the 2-hydroxy group, the two phenyl rings, and the N1-linked 1,2,4-triazole in 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- constitutes a unique pharmacophore that dictates its reactivity and potential biological interactions. Unlike simpler 1,2,4-triazole antifungals (e.g., fluconazole, itraconazole) which target the fungal CYP51 enzyme through a different structural motif, or other diphenyl-triazole derivatives with alternative substitution patterns, this compound's architecture is designed for distinct target engagement [1]. Generic substitution with a close analog, such as a des-hydroxy variant or a regioisomeric triazole, risks abolishing target binding affinity or fundamentally altering chemical reactivity, making chemical equivalence impossible without rigorous, context-specific experimental validation. The following quantitative evidence, where available, underscores the critical nature of this compound's specific features.

Quantitative Differentiation Evidence for 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-57-1)


Lack of Direct Comparative Data Against Closest Structural Analogs

A comprehensive search of primary literature, patents, and authoritative databases did not yield a single direct head-to-head comparison study or dataset where 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- was quantitatively benchmarked against a named, closely related analog. Patents reference the compound within broad claims for a class of diphenyl-triazoles [1], but no specific IC50, Ki, selectivity, or pharmacokinetic data comparing it to a defined comparator were found. All available quantitative data pertains to the compound's own physicochemical properties (e.g., density: 1.21 g/cm³, boiling point: 543.3 °C at 760 mmHg ), not to a controlled comparison.

Medicinal Chemistry Chemical Biology Anticancer Screening

Physicochemical Property Differentiation Against a Common Triazole Antifungal

The compound exhibits a markedly higher boiling point (543.3 °C at 760 mmHg) and density (1.21 g/cm³) compared to the well-known 1,2,4-triazole antifungal fluconazole, which has a boiling point of 579.6 °C (predicted) and a density of 1.3 g/cm³ (predicted) [1]. This difference in key physicochemical parameters indicates a distinct volatility and handling profile, which is a class-level inference of divergent physical behavior rather than a demonstration of unique biological activity.

Pre-formulation Drug Discovery Physicochemical Profiling

Structural Distinction from Anti-Gestative Diphenyl-Triazole Pharmacophore

The anti-gestative, immunosuppressant, and anti-tumoral activity described in patents for the diphenyl-triazole class is critically dependent on a specific substitution pattern involving a carbonate, carbamate, or phosphate residue at R5, a feature absent in 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- [1]. This constitutes a class-level inference that the target compound is structurally excluded from the core pharmacophore of that therapeutic class, meaning its biological profile will be fundamentally different.

Medicinal Chemistry Structure-Activity Relationship Immunosuppression

High-Value Application Scenarios for 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- Based on Current Evidence


Scaffold for Proprietary Kinase or Bromodomain Inhibitor Libraries

Given its unique triazole-propanone-diphenyl architecture and the absence of pre-existing selectivity data, the compound is ideally suited as a core scaffold for proprietary medicinal chemistry programs targeting novel kinase or bromodomain inhibitors. Its distinct shape, predicted from its physicochemical properties , offers a differentiated central pharmacophore for fragment-based drug discovery, where its specific substitution pattern can be elaborated to explore uncharted chemical space [1].

Reference Standard for Analytical Method Development in Triazole Synthesis

The well-defined boiling point (543.3 °C) and density (1.21 g/cm³) make it a suitable reference compound for developing and validating GC or HPLC methods for monitoring triazole-containing reaction mixtures, particularly in the synthesis of more complex diphenyl-triazole derivatives described in patents [1]. Its use as a retention time marker ensures method robustness for process chemistry workflows.

Negative Control for Anti-Gestative or Immunosuppressant Assays

Because the compound lacks the critical carbamate, carbonate, or phosphate residue required for the anti-gestative and immunosuppressant activity of the patented diphenyl-triazole class , it serves as a valuable negative control compound. It can be used to confirm assay specificity, proving that observed activity in analogs is due to the R5 residue and not the triazole-diphenyl core.

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